molecular formula C8H12N2O B1346010 (2-Phenoxyethyl)hydrazine CAS No. 3184-38-1

(2-Phenoxyethyl)hydrazine

Cat. No. B1346010
CAS RN: 3184-38-1
M. Wt: 152.19 g/mol
InChI Key: JVQBFZMPFQQOMQ-UHFFFAOYSA-N
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Description

“(2-Phenoxyethyl)hydrazine hydrochloride”, also known as PEH, is a hydrazine derivative used in the synthesis of various organic molecules. It has a molecular weight of 188.66 .


Molecular Structure Analysis

The InChI code for (2-Phenoxyethyl)hydrazine hydrochloride is 1S/C8H12N2O.ClH/c9-10-6-7-11-8-4-2-1-3-5-8;/h1-5,10H,6-7,9H2;1H . This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and chlorine (Cl) atoms in the molecule.


Physical And Chemical Properties Analysis

(2-Phenoxyethyl)hydrazine hydrochloride is a solid substance . It has a molecular weight of 188.66 .

Scientific Research Applications

Fluorescent Probes for Measuring Hydrazine

(2-Phenoxyethyl)hydrazine, as a derivative of hydrazine, plays a crucial role in the development of fluorescent probes for hydrazine detection. Hydrazine is a highly active alkali used in various industries, but its toxicity necessitates efficient detection methods. A study describes a ratiometric fluorescent probe utilizing dicyanoisophorone for detecting hydrazine in biological and environmental samples. This probe shows low cytotoxicity, high cell permeability, and a large Stokes shift, making it suitable for fluorescence imaging in HeLa cells and zebrafish (Zhu et al., 2019).

Electrochemical Sensors for Water and Wastewater

Electrochemical sensors utilizing (2-Phenoxyethyl)hydrazine derivatives are important for determining hydrazine levels in water and wastewater. A study reports the preparation of a high sensitive electrochemical sensor for hydrazine determination, using a carbon paste electrode modified with specific nanocomposites. This sensor effectively detects hydrazine, highlighting its utility in environmental monitoring (Karimi-Maleh et al., 2014).

Hydrazine in Fenton Reactions

Research has explored the role of hydrazine in Fenton reactions, a process used for degrading organic pollutants. Hydrazine can act as a substitute for hydrogen in generating hydrogen peroxide, a key reactant in Fenton reactions. This application is significant for environmental cleanup processes (Yalfani et al., 2011).

DNA Damage Studies

The impact of hydrazine on DNA damage is a significant area of research. Studies have shown that hydrazine derivatives can cause damage to cellular macromolecules. Understanding these mechanisms is crucial for evaluating the toxicological effects of hydrazine-related compounds (Runge‐Morris et al., 1994).

Applications in Real-Time Detection

Research has also focused on developing real-time detection methods for hydrazine, utilizing (2-Phenoxyethyl)hydrazine derivatives. These methods include paper strip assays, soil analysis, and water testing, indicating the versatility of these compounds in various practical applications (Jung et al., 2019).

Safety And Hazards

Hydrazines are highly reactive and easily catch fire. Workers may be harmed from exposure to hydrazine. The level of harm depends upon the dose, duration, and work being done .

Relevant Papers There are several relevant papers that discuss the synthesis and pharmacological activities of phenoxy derivatives . These papers provide valuable insights into the chemical diversity of phenoxy acetamide and its derivatives in the molecular framework .

properties

IUPAC Name

2-phenoxyethylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c9-10-6-7-11-8-4-2-1-3-5-8/h1-5,10H,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQBFZMPFQQOMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60903109
Record name NoName_3703
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60903109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Phenoxyethyl)hydrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
DJ Drain, JGB Howes, R Lazare… - Journal of Medicinal …, 1963 - ACS Publications
Method B.—-To a warm solution of0. 02 mole of an ethyl N-arylsulfonylcarbamate in 75 ml. of toluene was added, dropwise, with stirring, a solution of0. 022 mole of the desired amine in …
Number of citations: 19 pubs.acs.org
DJ Drain, M Horlington, R Lazare, GA Poulter - Life Sciences, 1962 - wxjs.chinayyhg.com
STUDIES in recent years have indicated that the clinical and pharmacological effects of certain drugs active on the central nervous system may be connected with the effects of these …
Number of citations: 45 wxjs.chinayyhg.com
FJ Marshall, MV Sigal Jr, HR Sullivan… - Journal of Medicinal …, 1963 - ACS Publications
Three new series of N-arylsulfonyl-X'-alkylureas, where the aryl group is alkylmercapto-, acyl-, or trifluoro-methylphenyl, havebeen prepared for evaluation as hypoglycemic agents. …
Number of citations: 25 pubs.acs.org
EH Ellinwood, AJ Prange - Nature, 1964 - nature.com
IN 1960, Conney and Garren 1 reported that thyroid pretreatment prolonged the sleeping time from hexobarbital in rats. Later, Prange et al. found that in mice prior treatment with …
Number of citations: 9 www.nature.com
BJ Betz - American Journal of Psychiatry, 1963 - Am Psychiatric Assoc
Studies by Whitehorn and Betz (1-5), focussed on conditions influencing favorable clinical outcome in psychotherapy with schizophrenic patients, have demonstrated 1) that some …
Number of citations: 53 ajp.psychiatryonline.org
K Conrow, DN Naik - Journal of Medicinal Chemistry, 1963 - ACS Publications
Tropilidene (1, 3, 5-cycloheptatriene) bears a striking structural resemblance to benzene (6vr electrons, similar molecular dimensions, and approximate planarity) and has even been …
Number of citations: 3 pubs.acs.org
G Feuer, L Golberg, JR Le Pelley - Food and Cosmetics Toxicology, 1965 - Elsevier
Experiments have been directed towards the detection of changes in the activity of some enzyme systems in the liver cell of rats given various compounds. The following liver enzymes …
Number of citations: 105 www.sciencedirect.com
HS Rosenkranz, Z Leifer - Chemical Mutagens: Principles and Methods for …, 1980 - Springer
Microbial mutagenicity assay procedures have received considerable attention recently because of the realization that many chemical carcinogens derive their biological activity from …
Number of citations: 90 link.springer.com
HS Rosenkranz, Z Leifer - … Methods for Their Detection Volume 6, 2013 - books.google.com
Microbial mutagenicity assay procedures have received considerable attention recently because of the realization that many chemical carcinogens derive their biological activity from …
Number of citations: 0 books.google.com
RA Davis, M Horlington - Nature, 1964 - nature.com
A RECENT publication by Okun et al. described the protective action of amphetamine on the ‘writhing syndrome’. In independent experiments we also found amphetamine to be active …
Number of citations: 3 www.nature.com

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